An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylamino)-3-phenylpropanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylamino)-3-phenylpropanoic Acid
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylamino)-3-phenylpropanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental protocols for this specific compound, this guide presents a proposed synthetic route based on established chemical transformations.
Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid
A plausible and efficient two-step synthesis for 3-(methylamino)-3-phenylpropanoic acid is proposed. The first step involves the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, via a one-pot reaction. The second step is the N-methylation of this intermediate.
Proposed Synthesis Workflow
The overall synthetic strategy is outlined in the diagram below.
Caption: Proposed two-step synthesis of 3-(methylamino)-3-phenylpropanoic acid.
Experimental Protocols
Step 1: Synthesis of 3-Amino-3-phenylpropanoic Acid
This procedure is adapted from the known synthesis of 3-amino-3-arylpropionic acids.[1]
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Materials:
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Benzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, 3-amino-3-phenylpropanoic acid, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.
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Step 2: N-Methylation via Eschweiler-Clarke Reaction
This is a classic method for the methylation of primary amines that avoids the formation of quaternary ammonium salts.[2][3][4]
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Materials:
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3-Amino-3-phenylpropanoic acid
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Procedure:
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To a round-bottom flask, add 3-amino-3-phenylpropanoic acid (1 equivalent).
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Add an excess of aqueous formaldehyde (approximately 2.2 equivalents).
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Slowly add an excess of formic acid (approximately 2.2 equivalents) to the mixture. The reaction is exothermic and will evolve carbon dioxide.
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Heat the reaction mixture at 80-100 °C for several hours until the evolution of CO₂ ceases.
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Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry.
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Further purification can be achieved by recrystallization.
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Characterization
Physical and Predicted Spectroscopic Data of 3-(Methylamino)-3-phenylpropanoic Acid
The following table summarizes the key physical and computed spectroscopic properties of the target molecule.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Solid (predicted) |
| ¹H NMR (Predicted) | Phenyl protons (multiplet, ~7.2-7.4 ppm), CH-N (triplet or multiplet), CH₂ (multiplet), N-CH₃ (singlet) |
| ¹³C NMR (Predicted) | Carbonyl carbon (~175-180 ppm), Phenyl carbons (~125-140 ppm), CH-N, CH₂, N-CH₃ |
| Mass Spec (m/z) | [M+H]⁺ = 180.1025 |
Experimental Characterization of 3-Phenylpropanoic Acid (Precursor)
The following table presents the experimental spectroscopic data for the precursor compound, 3-phenylpropanoic acid.
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.69 (t, J = 7.8 Hz, 2H, CH₂-COOH) |
| ¹³C NMR (CDCl₃) | δ 179.0 (C=O), 140.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.3 (Ar-CH), 35.8 (Ar-CH₂), 30.7 (CH₂-COOH) |
| IR (KBr, cm⁻¹) | 2930 (C-H stretch), 1705 (C=O stretch), 1495, 1454 (C=C aromatic stretch), 1412 (O-H bend), 1220 (C-O stretch), 935 (O-H bend) |
| Mass Spec (EI) | m/z (%): 150 (M⁺, 35), 105 (20), 104 (100), 91 (65), 78 (15), 77 (20) |
Biological Context: Metabolic Pathway
3-Phenylpropionic acid, the precursor to our target molecule, is a known metabolite of the essential amino acid phenylalanine. It is produced by the gut microbiota and subsequently metabolized in the host. The primary enzyme involved in its degradation is the medium-chain acyl-CoA dehydrogenase (MCAD).[5][6][7]
Caption: Metabolic pathway of 3-phenylpropionic acid.
This guide provides a foundational understanding of the synthesis and characterization of 3-(methylamino)-3-phenylpropanoic acid. Researchers can use the proposed synthetic route as a starting point for their experimental work, and the provided characterization data for the precursor will be useful for comparative analysis. The biological context highlights the potential relevance of this class of compounds in metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Enzymatic Basis for the Dehydrogenation of 3-Phenylpropionic Acid: In Vitro Reaction of 3- Phenylpropionyl-CoA with Various Acyl-CoA Dehydrogenases | Semantic Scholar [semanticscholar.org]
- 7. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
